molecular formula C10H6BrNO2 B8250630 5-Bromoquinoline-7-carboxylic acid

5-Bromoquinoline-7-carboxylic acid

Cat. No.: B8250630
M. Wt: 252.06 g/mol
InChI Key: GQTCCINEYRXYJA-UHFFFAOYSA-N
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Description

5-Bromoquinoline-7-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 5-Bromoquinoline-7-carboxylic acid, can be achieved through various methods. One common approach involves the bromination of quinoline derivatives. For instance, the bromination of quinoline-7-carboxylic acid can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different quinoline-based compounds .

Scientific Research Applications

5-Bromoquinoline-7-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromoquinoline-7-carboxylic acid involves its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to interact with enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. This interaction can lead to the inhibition of bacterial growth and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromoquinoline-7-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity compared to its non-brominated counterparts .

Properties

IUPAC Name

5-bromoquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-4-6(10(13)14)5-9-7(8)2-1-3-12-9/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTCCINEYRXYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2Br)C(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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